BenchChemオンラインストアへようこそ!

6-Fluoro-2-methylquinolin-8-amine

Medicinal Chemistry Drug Design Physicochemical Properties

This 6-fluoro-2-methylquinolin-8-amine scaffold is a differentiated building block for kinase inhibitor SAR. The 6-fluoro substituent provides unique electronic modulation (inductive withdrawal) and a defined lipophilic profile (Δ LogP = +0.4 vs. des-fluoro analog) critical for target engagement, while the free 8-amine serves as a key derivatization vector. Non-fluorinated or regioisomeric analogs are not equivalent. Ideal for medicinal chemistry teams exploring anti-infective or anticancer leads, and for process chemistry groups validating metal-free C–F amination routes. ≥98% purity.

Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
CAS No. 61854-64-6
Cat. No. B3355125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-methylquinolin-8-amine
CAS61854-64-6
Molecular FormulaC10H9FN2
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2C=C1)F)N
InChIInChI=1S/C10H9FN2/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,12H2,1H3
InChIKeyPFFKMHDCTZLCHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-methylquinolin-8-amine (CAS 61854-64-6): A Strategic Fluorinated 8-Aminoquinoline Building Block for Medicinal Chemistry


6-Fluoro-2-methylquinolin-8-amine is a fluorinated quinoline derivative belonging to the 8-aminoquinoline class, a scaffold historically central to antimalarial and anti-infective drug discovery [1]. Characterized by a fluorine atom at the 6-position, a methyl group at the 2-position, and a primary amine at the 8-position (molecular formula C₁₀H₉FN₂, MW 176.19 g/mol) [2], this compound is primarily employed as a versatile synthetic building block for constructing bioactive molecules, particularly kinase inhibitors [3]. Its computed physicochemical properties include a LogP (XLogP3-AA) of 2 and a topological polar surface area of 38.9 Ų [2], parameters that differentiate it from non-fluorinated analogs and influence its utility in lead optimization.

Why 6-Fluoro-2-methylquinolin-8-amine (CAS 61854-64-6) Cannot Be Replaced by Generic 8-Aminoquinoline Analogs


8-Aminoquinoline derivatives are highly sensitive to the position and nature of ring substituents; even minor modifications dramatically alter their physicochemical and pharmacological profiles. The 6-fluoro substituent in 6-fluoro-2-methylquinolin-8-amine introduces significant electronic modulation (inductive electron withdrawal) that impacts both reactivity and biological target engagement, while the 2-methyl group provides steric and lipophilic differentiation [1]. Unlike primaquine-class antimalarials that feature extended side chains at the 8-amino position, this compound retains a free primary amine, making it a distinct, modifiable scaffold for structure-activity relationship (SAR) exploration [2]. Generic substitution with non-fluorinated 2-methylquinolin-8-amine or regioisomeric fluoro-aminolepidines is therefore not equivalent, as demonstrated by the unique computed properties and synthetic utility documented in patent literature [3].

Quantitative Differentiation Evidence for 6-Fluoro-2-methylquinolin-8-amine (CAS 61854-64-6)


Computed Physicochemical Differentiation: LogP, PSA, and H-Bond Profile vs. Non-Fluorinated 8-Aminoquinaldine

Based on PubChem-computed properties, 6-fluoro-2-methylquinolin-8-amine exhibits a calculated LogP (XLogP3-AA) of 2.0 and a topological polar surface area (TPSA) of 38.9 Ų [1]. In contrast, the non-fluorinated analog 2-methylquinolin-8-amine (8-aminoquinaldine, CAS 18978-78-4) has a calculated LogP of 1.6 and a TPSA of 38.9 Ų, while possessing one fewer hydrogen bond acceptor (2 vs. 3 for the fluorinated derivative) [2]. The introduction of the fluorine atom increases lipophilicity by approximately 0.4 LogP units without altering the polar surface area, a profile potentially favorable for membrane permeability optimization in central nervous system (CNS) drug discovery programs.

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Accessibility Advantage via Late-Stage Transition-Metal-Free C-F Amination

The compound's 6-fluoro substituent enables access via a transition-metal-free, site-selective C–F bond activation methodology, where fluoroquinolines react with arylamines to directly furnish 8-aminoquinolines in moderate to good yields [1]. This method exploits the unique reactivity of the C8 C–F bond over other C–F bonds in polyfluoroquinolines, offering a simpler, more sustainable synthetic entry compared to traditional approaches that require pre-functionalized 8-halo intermediates (e.g., 8-bromo- or 8-chloro-6-fluoro-2-methylquinoline) and palladium-catalyzed amination . For the target compound, this translates to a potentially shorter synthetic sequence and reduced reliance on precious metal catalysts, which is a quantifiable advantage for procurement in scale-up research contexts.

Synthetic Methodology Process Chemistry 8-Aminoquinoline Synthesis

Class-Level Antimicrobial and Antifungal Activity Profiles of 8-Quinolinamine Scaffold

A comprehensive study on structurally diverse 8-quinolinamines reported potent in vitro antibacterial activity against Staphylococcus aureus (IC₅₀ range: 1.33–18.9 μg/mL) and methicillin-resistant S. aureus (MRSA) (IC₅₀ range: 1.38–15.34 μg/mL), as well as antifungal activity against Candida albicans (IC₅₀ range: 4.93–19.38 μg/mL), Candida glabrata (IC₅₀ range: 3.96–19.22 μg/mL), Candida krusei (IC₅₀ range: 2.89–18.95 μg/mL), Cryptococcus neoformans (IC₅₀ range: 0.67–18.64 μg/mL), and Aspergillus fumigatus (IC₅₀ range: 6.0–19.32 μg/mL) [1]. These compounds also exhibited antimalarial activity (IC₅₀ = 20–4760 ng/mL against drug-sensitive P. falciparum D6) and antileishmanial activity (IC₅₀ = 0.84–5.0 μg/mL) comparable to pentamidine. Critically, none of the tested 8-quinolinamines exhibited cytotoxicity in mammalian cell assays [1]. While 6-fluoro-2-methylquinolin-8-amine was not the specific compound evaluated, its core scaffold alignment with this broad-spectrum anti-infective class provides a strong basis for its selection as a starting point for targeted analog synthesis.

Anti-infective Antimicrobial Antifungal 8-Quinolinamine

Patented Utility as a Core Structure for Kinase Inhibitor Development vs. Generic Quinolines

Patent WO2012118632A1 explicitly claims 6-fluoro-2-methylquinolin-8-amine as a key intermediate in the synthesis of substituted quinoline compounds designed to treat hyperproliferative diseases, including cancers, through kinase inhibition [1]. The patent specifically exemplifies the 6-fluoro-2-methyl substitution pattern as part of the core pharmacophoric elements, distinguishing it from other quinoline substitution patterns that fall outside the claimed scope. This patent-protected application provides a direct, verifiable link between this specific compound and a defined therapeutic development pathway, a differentiation not available for most generic quinoline building blocks sold solely as commodity research chemicals.

Kinase Inhibitors Cancer Patent Analysis Quinoline Scaffold

High-Value Research and Procurement Scenarios for 6-Fluoro-2-methylquinolin-8-amine (CAS 61854-64-6)


Kinase Inhibitor Lead Optimization and Medicinal Chemistry SAR Campaigns

Based on its specific patent-protected role as a core intermediate for kinase inhibitors targeting hyperproliferative diseases [1], procurement of this compound is most justified for medicinal chemistry teams executing structure-activity relationship (SAR) studies around the 6-fluoro-2-methylquinolin-8-amine scaffold. The free primary amine at the 8-position serves as a key vector for derivatization, while the 6-fluoro and 2-methyl substituents provide a defined pharmacophoric lipophilic and electronic profile distinct from des-fluoro analogs (Δ LogP = +0.4) [2].

Broad-Spectrum Anti-infective Discovery Leveraging 8-Aminoquinoline Class Activity

Researchers targeting drug-resistant bacterial, fungal, or parasitic infections can rationally select this compound as a starting scaffold, supported by the documented potent, non-cytotoxic class-level activity of 8-quinolinamines against MRSA (IC₅₀ as low as 1.38 μg/mL), Cryptococcus neoformans (IC₅₀ as low as 0.67 μg/mL), and Plasmodium falciparum (IC₅₀ as low as 20 ng/mL) [1]. The 6-fluoro substituent may impart metabolic stability advantages over non-fluorinated analogs, a hypothesis that can be experimentally tested in lead optimization.

Evaluation of Sustainable Synthetic Route Strategies via C–F Bond Activation

Process chemistry groups aiming to develop cost-efficient, metal-free synthetic routes to 8-aminoquinoline derivatives can utilize 6-fluoro-2-methylquinolin-8-amine as a benchmark substrate to evaluate the transition-metal-free C–F amination methodology [1]. Successful demonstration on this specific substrate would validate the route for an entire class of fluorinated quinoline building blocks, providing procurement value that extends beyond the single compound to a platform technology.

Quote Request

Request a Quote for 6-Fluoro-2-methylquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.